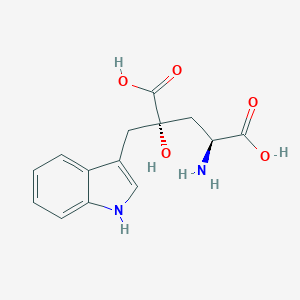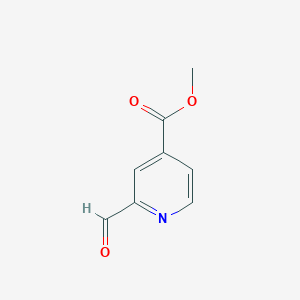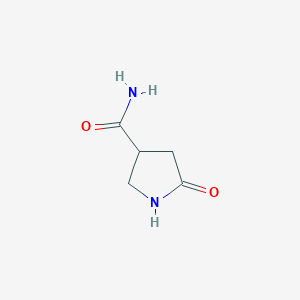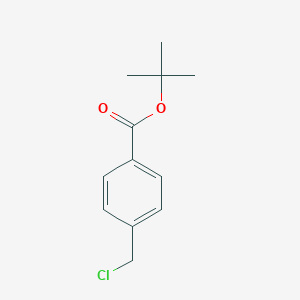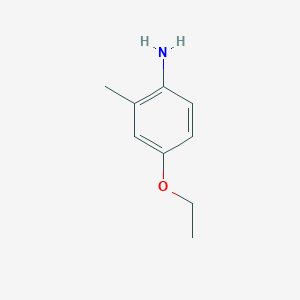
4-Ethoxy-2-methylaniline
Descripción general
Descripción
4-Ethoxy-2-methylaniline is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The IUPAC name for 4-Ethoxy-2-methylaniline is 4-ethoxy-2-methylphenylamine . The InChI code for this compound is 1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 .Physical And Chemical Properties Analysis
4-Ethoxy-2-methylaniline is a liquid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Positron Emission Tomography Probes for Alzheimer's Disease
4-Ethoxy-2-methylaniline derivatives have been synthesized and evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for β-amyloid aggregates, indicating their potential as PET agents for detecting these plaques in the living human brain (Cui et al., 2012).
Spectroscopic Analysis and DFT Calculations
(E)-N-((2-Ethoxynaphthalen-1-yl)methylene)-3-methylaniline has been characterized using techniques like single-crystal X-ray diffraction, FT-IR, and UV–Visible spectroscopy. This compound's molecular geometries, intra- and inter-molecular interactions, and characteristic infrared and electronic bands have been thoroughly analyzed. The study provides a foundational understanding of the compound's properties for further research (Yıldırım et al., 2016).
Photoelectrochemistry and Spectroscopy of Substituted Polyanilines
Poly(o-ethoxyaniline), a compound related to 4-Ethoxy-2-methylaniline, has been studied for its photoelectrochemical and spectroscopic properties. It exhibits distinct photocurrent profiles and spectroscopic characteristics, contributing to the understanding of its electrical and optical behavior (Kilmartin & Wright, 1999).
Development of Novel Antimicrobial Agents
Studies have explored the reactivity of related compounds, leading to the synthesis of new derivatives with antimicrobial activities. These compounds show potential as novel therapeutic agents against various bacterial and fungal pathogens (Wardkhan et al., 2008).
Safety And Hazards
4-Ethoxy-2-methylaniline is classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-ethoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOFUZZCSQSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588456 | |
| Record name | 4-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylaniline | |
CAS RN |
114766-05-1 | |
| Record name | 4-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


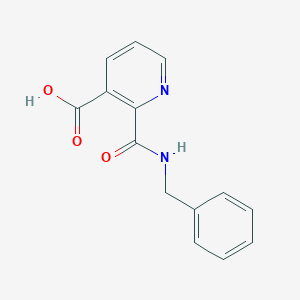
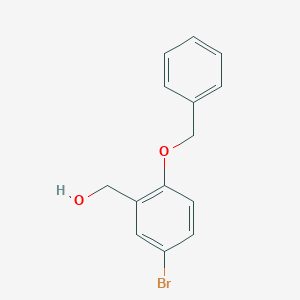
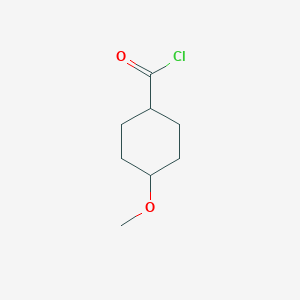
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)

